molecular formula C16H12FNO3 B13415909 2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid CAS No. 67031-45-2

2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid

Cat. No.: B13415909
CAS No.: 67031-45-2
M. Wt: 285.27 g/mol
InChI Key: FAABAGKZLZNWAC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is an organic compound that features a benzoxazole ring fused with a fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the acetic acid moiety. One common method starts with the reaction of 4-fluoroaniline with salicylic acid to form the benzoxazole ring. This intermediate is then subjected to Friedel-Crafts acylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the benzoxazole ring may contribute to the compound’s stability and reactivity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the benzoxazole ring.

    Benzoxazole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is unique due to the combination of the fluorophenyl group and the benzoxazole ring, which imparts specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

67031-45-2

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]propanoic acid

InChI

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-13-14(8-11)21-15(18-13)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)

InChI Key

FAABAGKZLZNWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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